molecular formula C15H17NO5 B6663146 1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid

1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663146
M. Wt: 291.30 g/mol
InChI Key: MTEFEGOITLXLPV-UHFFFAOYSA-N
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Description

1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with an appropriate acylating agent to introduce the acetyl group. The resulting intermediate is further reacted with cyclobutane-1-carboxylic acid under suitable conditions to form the final product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and may have similar chemical properties.

    Cyclobutane carboxylic acid derivatives: Compounds with the cyclobutane ring and carboxylic acid group can be compared for their structural and functional similarities.

Uniqueness: 1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid is unique due to the combination of the benzodioxin and cyclobutane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13(16-15(14(18)19)4-1-5-15)9-10-2-3-11-12(8-10)21-7-6-20-11/h2-3,8H,1,4-7,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFEGOITLXLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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